molecular formula C24H20Br2N2 B10936975 3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole

Cat. No.: B10936975
M. Wt: 496.2 g/mol
InChI Key: BNGWZIPLPLDOTM-UHFFFAOYSA-N
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Description

“3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its two bromophenyl groups and a dimethylbenzyl group attached to the pyrazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of bromophenyl groups: Bromination of the phenyl rings can be carried out using bromine or N-bromosuccinimide (NBS) under suitable conditions.

    Attachment of the dimethylbenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the bromophenyl groups can lead to the formation of phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Phenyl derivatives.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: It may be explored for its potential in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: Pyrazole derivatives are often investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and pathways.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to modify their properties.

Mechanism of Action

The mechanism of action of “3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenyl and dimethylbenzyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“3,5-bis(3-bromophenyl)-1-(2,5-dimethylbenzyl)-1H-pyrazole” is unique due to the presence of both bromophenyl and dimethylbenzyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C24H20Br2N2

Molecular Weight

496.2 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(2,5-dimethylphenyl)methyl]pyrazole

InChI

InChI=1S/C24H20Br2N2/c1-16-9-10-17(2)20(11-16)15-28-24(19-6-4-8-22(26)13-19)14-23(27-28)18-5-3-7-21(25)12-18/h3-14H,15H2,1-2H3

InChI Key

BNGWZIPLPLDOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

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